molecular formula C11H20N2O3 B1621833 Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate CAS No. 1009341-34-7

Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate

Cat. No. B1621833
M. Wt: 228.29 g/mol
InChI Key: LSRMYZKVGBYXRL-UHFFFAOYSA-N
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Description

Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate is a chemical compound with the molecular formula C11H20N2O3 . It has an average mass of 228.288 Da and a monoisotopic mass of 228.147400 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate consists of a piperidine ring, which is a saturated heterocyclic compound containing a six-membered ring with one nitrogen atom and five carbon atoms .


Physical And Chemical Properties Analysis

Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate has a molecular formula of C11H20N2O3, an average mass of 228.288 Da, and a monoisotopic mass of 228.147400 Da .

Scientific Research Applications

  • Neuroprotective Approaches in Alzheimer's Disease : A compound structurally similar to Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate, named SP-04, has been synthesized and evaluated for its potential in treating Alzheimer's disease. SP-04 exhibits multiple neuroprotective properties, including inhibiting acetylcholinesterase activity and offering protection against amyloid-beta toxicity, suggesting its potential as a therapeutic strategy for Alzheimer's disease (Lecanu et al., 2010).

  • Catalytic Applications in Organic Synthesis : A catalyst derived from a similar compound, 2-Piperidino-1,1,2-triphenylethanol, has shown effectiveness in the enantioselective arylation of aldehydes. This catalytic process results in the formation of chiral diarylcarbinols with high enantiomeric excess, indicating its importance in producing chiral compounds (Fontes et al., 2004).

  • Quantum Chemical Studies for Molecular Structure Analysis : In a study focusing on the molecular structure, spectroscopic properties, and interaction analysis, a novel compound similar to Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate was synthesized and characterized. The study utilized quantum chemical calculations to evaluate various properties of the compound, highlighting its significance in understanding molecular interactions and structures (Singh et al., 2013).

  • Antitumor and Antimicrobial Applications : New derivatives of Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate have been synthesized and evaluated for their potential in treating cancer and microbial infections. These studies have identified specific derivatives with promising anticancer and antimicrobial properties, expanding the therapeutic applications of these compounds (Rehman et al., 2018).

  • Catalysis in Amide Formation : Research has explored the use of derivatives of Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate in the catalysis of amide formation. This is particularly relevant in bioconjugation processes in aqueous media, demonstrating the compound's utility in facilitating important chemical reactions in biological contexts (Nakajima & Ikada, 1995).

properties

IUPAC Name

ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-4-16-10(14)9-7-5-6-8-13(9)11(15)12(2)3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRMYZKVGBYXRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391168
Record name ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate

CAS RN

1009341-34-7
Record name ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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